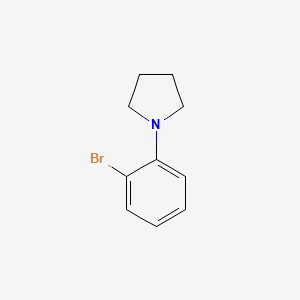

1-(2-Bromophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPYQZONPBLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530537 | |

| Record name | 1-(2-Bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87698-81-5 | |

| Record name | 1-(2-Bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Bromophenyl)pyrrolidine structure and properties

An In-depth Technical Guide to 1-(2-Bromophenyl)pyrrolidine: Structure, Properties, and Synthetic Applications

Introduction

This compound is a substituted aromatic heterocyclic compound that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyrrolidine ring N-substituted with a 2-bromophenyl group, offers a unique combination of a saturated N-heterocycle and a reactive aromatic halide. The pyrrolidine moiety is a prevalent scaffold in numerous natural products and FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to introduce three-dimensional complexity into molecular architectures.[1][2][3][4] The ortho-bromine atom on the phenyl ring acts as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[5]

This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, plausible synthetic routes, and its significant potential in the synthesis of complex molecular targets for research scientists and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

Chemical Structure

The structure of this compound consists of a pyrrolidine ring connected via its nitrogen atom to the C1 position of a benzene ring, with a bromine atom at the C2 position.

Physicochemical Data Summary

A compilation of key physical and chemical properties for this compound is presented in the table below. It is important to note that while some properties are well-documented, specific experimental values such as melting and boiling points are not consistently reported in publicly available literature and would typically be determined empirically.

| Property | Value | Source(s) |

| CAS Number | 87698-81-5 | [6][7] |

| Molecular Formula | C₁₀H₁₂BrN | [6][8] |

| Molecular Weight | 226.11 g/mol | [6][8] |

| Physical Form | Liquid | [7] |

| Purity | ≥97% (commercially available) | [6][7] |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | [6] |

| logP (octanol-water partition coefficient) | 3.0493 | [6] |

| Storage Temperature | Ambient Storage / 4°C | [6][7] |

| SMILES | C1=CC=C(C(=C1)Br)N2CCCC2 | [6] |

| InChIKey | RSEPYQZONPBLLQ-UHFFFAOYSA-N | [7] |

Part 2: Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general and widely applicable method for the synthesis of N-aryl pyrrolidines can be logically proposed. The most common and effective methods include the Buchwald-Hartwig amination or classical nucleophilic aromatic substitution under forcing conditions.

Proposed Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it represents a highly efficient and general method for the formation of C-N bonds. This approach is favored for its high functional group tolerance and relatively mild reaction conditions compared to older methods.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol is based on established methodologies for Buchwald-Hartwig amination and should be optimized for this specific transformation.

Objective: To synthesize this compound from 1-bromo-2-iodobenzene and pyrrolidine.

Materials:

-

1-bromo-2-iodobenzene (or 1,2-dibromobenzene)

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane

-

Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, oven-dried flasks, etc.)

-

Equipment for extraction and purification (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.1-1.2 equivalents relative to Pd), and the base (1.4-2.0 equivalents) to an oven-dried Schlenk flask.

-

Addition of Reactants: Add the anhydrous solvent (e.g., toluene), followed by 1-bromo-2-iodobenzene (1.0 equivalent). The use of 1-bromo-2-iodobenzene allows for selective reaction at the more reactive C-I bond. If using 1,2-dibromobenzene, careful control of stoichiometry and reaction time is necessary to favor mono-amination.

-

Addition of Amine: Add pyrrolidine (1.1-1.5 equivalents) to the stirred reaction mixture.

-

Reaction Progression: Seal the flask and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Part 3: Reactivity and Synthetic Utility

The synthetic utility of this compound is dominated by the reactivity of its C(sp²)-Br bond. This feature makes it an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromophenyl moiety is a classic substrate for reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings.[5] These reactions are cornerstones of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling

This reaction couples this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, enabling the synthesis of biaryl compounds.

Generalized Protocol:

-

Reactants: this compound (1 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Procedure: Combine reactants in the solvent, degas the mixture, and heat (typically 80-100 °C) until completion. Workup involves extraction and purification by chromatography or recrystallization.

2. Buchwald-Hartwig Amination

If a second amination is desired on the phenyl ring, this compound can be coupled with another amine (primary or secondary) to form a diamine-substituted benzene derivative.

Generalized Protocol:

-

Reactants: this compound (1 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃/BINAP), and a strong base (e.g., NaOtBu, 1.4 eq.).

-

Solvent: Anhydrous aprotic solvent (e.g., toluene, dioxane).

-

Procedure: The reaction is run under an inert atmosphere at elevated temperatures (80-110 °C). Workup and purification are similar to the Suzuki coupling.

Part 4: Applications in Medicinal Chemistry

The pyrrolidine ring is a key structural motif in a vast number of biologically active compounds.[2][9] Its presence can enhance binding to biological targets and improve pharmacokinetic properties. This compound serves as an excellent starting point for generating libraries of novel compounds for drug discovery. By using the cross-coupling reactions described above, the 2-bromophenyl group can be elaborated into a wide array of substituted aromatic systems, allowing for systematic structure-activity relationship (SAR) studies.

Caption: Role of this compound in a drug discovery workflow.

Part 5: Spectral Characterization (Predictive Analysis)

-

¹H NMR Spectroscopy:

-

Aromatic Region (δ 6.8-7.6 ppm): Four distinct signals corresponding to the four protons on the disubstituted benzene ring. The signals would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to ortho, meta, and para coupling.

-

Aliphatic Region (δ 3.0-3.5 ppm and δ 1.8-2.2 ppm): Two multiplets corresponding to the pyrrolidine ring protons. The two protons adjacent to the nitrogen (N-CH₂) would be deshielded and appear further downfield (approx. δ 3.2-3.4 ppm) as a triplet. The other two protons (β to the nitrogen) would appear further upfield (approx. δ 1.9-2.1 ppm) as a multiplet.[10]

-

-

¹³C NMR Spectroscopy:

-

Aromatic Region (δ 110-150 ppm): Six signals are expected. The carbon attached to the nitrogen (C-N) would be the most downfield (approx. δ 148 ppm). The carbon attached to the bromine (C-Br) would have a chemical shift around δ 115-125 ppm. The other four aromatic carbons would appear in the typical δ 115-135 ppm range.[10]

-

Aliphatic Region (δ 25-55 ppm): Two signals are expected for the pyrrolidine carbons. The carbon adjacent to the nitrogen (N-CH₂) would be around δ 48-52 ppm, and the other carbon (β to nitrogen) would be around δ 25-27 ppm.[10]

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: A signal in the 1250-1350 cm⁻¹ region.

-

C-Br stretching: A signal in the fingerprint region, typically below 600 cm⁻¹.[11]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would appear as a characteristic doublet with a nearly 1:1 ratio, due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The expected m/z values would be 225 and 227.[12]

-

Part 6: Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][13]

-

Pictogram: GHS07 (Exclamation Mark).[7]

Recommended Safety Precautions:

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

This compound is a strategically important synthetic intermediate. Its structure provides access to the desirable pyrrolidine scaffold while offering a reactive handle for molecular elaboration through the 2-bromophenyl group. The compound's utility in robust and versatile palladium-catalyzed cross-coupling reactions makes it a valuable tool for medicinal chemists and organic synthesists in the creation of novel and complex molecules. Proper understanding of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, will enable researchers to fully leverage its potential in drug discovery and materials science.

References

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

National Center for Biotechnology Information. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

The Royal Society of Chemistry. Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

University of the West Indies. Spectral Problems. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 87698-81-5 [sigmaaldrich.com]

- 8. Pyrrolidine, 1-(2-broMophenyl)- | 87698-81-5 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Spectral Problems [ch.ic.ac.uk]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.co.uk [fishersci.co.uk]

1-(2-Bromophenyl)pyrrolidine synthesis pathway from 1-bromo-2-fluorobenzene

An In-depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)pyrrolidine from 1-Bromo-2-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the conversion of 1-bromo-2-fluorobenzene to the target molecule. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for the most viable synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding of this specific transformation, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Aryl Pyrrolidine Moiety

The pyrrolidine ring is a fundamental scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its incorporation into an aromatic system, particularly one functionalized with a bromine atom, creates a versatile intermediate, this compound. The bromine atom serves as a synthetic handle for further elaboration through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.[3] This makes this compound a key precursor for generating libraries of compounds for drug discovery and for the synthesis of advanced organic materials.

This guide focuses on the synthesis of this valuable intermediate starting from the readily available 1-bromo-2-fluorobenzene, detailing the strategic choices and chemical principles that govern the transformation.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and often preferred method for synthesizing this compound from 1-bromo-2-fluorobenzene is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is advantageous due to its operational simplicity and the absence of expensive transition-metal catalysts.

Mechanistic Rationale and Regioselectivity

The SNAr mechanism is a two-step addition-elimination process.[4][5] For this reaction to proceed, the aromatic ring must be "activated" by the presence of an electron-withdrawing group and must contain a good leaving group.

-

Activation and Nucleophilic Attack : In 1-bromo-2-fluorobenzene, the highly electronegative fluorine atom strongly polarizes the C-F bond and inductively withdraws electron density from the aromatic ring. This makes the carbon atom attached to the fluorine (C2) electrophilic and susceptible to attack by a nucleophile. Pyrrolidine, a secondary amine, acts as the nucleophile, attacking the C2 position.[6][7]

-

Formation of the Meisenheimer Complex : The nucleophilic attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic system.

-

Elimination and Aromaticity Restoration : In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. In this case, the fluoride ion is eliminated.

Why Fluorine, Not Bromine?

A key aspect of this reaction is its regioselectivity. The substitution occurs at the fluorine-bearing carbon rather than the bromine-bearing one. This is because the rate-determining step is typically the initial nucleophilic attack. Fluorine's superior electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to attack than the carbon attached to bromine.[6]

Visualizing the SNAr Pathway

Caption: SNAr synthesis of this compound.

Alternative Pathway: Buchwald-Hartwig Amination

While SNAr is direct, the Buchwald-Hartwig amination represents a powerful and versatile alternative for forming C-N bonds, particularly when SNAr is not feasible or gives low yields.[8][9] This reaction utilizes a palladium catalyst to couple an aryl halide with an amine.

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[10] The key steps are:

-

Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (1-bromo-2-fluorobenzene), inserting into the C-Br bond to form a Pd(II) species. The C-Br bond is significantly more reactive in this step than the C-F bond.

-

Amine Coordination and Deprotonation : Pyrrolidine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amido complex.

-

Reductive Elimination : The final step is the reductive elimination of the desired product, this compound. This step forms the crucial C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Key Components and Considerations

This method requires careful selection of several components:

-

Palladium Precatalyst : Common sources include Pd₂(dba)₃ and Pd(OAc)₂.

-

Ligand : Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, SPhos, or BINAP are often used to facilitate the oxidative addition and reductive elimination steps.[10][11]

-

Base : A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[11]

-

Solvent : Anhydrous, non-polar aromatic solvents like toluene or dioxane are typically used.

Visualizing the Buchwald-Hartwig Cycle

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Comparative Analysis: SNAr vs. Buchwald-Hartwig

The choice between these two powerful methods depends on substrate scope, cost, and desired reaction conditions.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Starting Material | Activated Aryl Halide (e.g., 1-bromo-2-fluorobenzene) | Aryl Halide or Triflate (C-Br bond is ideal) |

| Key Reagents | Nucleophile (Pyrrolidine), Base (K₂CO₃, Et₃N) | Pd Precatalyst, Phosphine Ligand, Strong Base (NaOtBu) |

| Catalyst | None (typically) | Palladium complex |

| Temperature | Often requires elevated temperatures (e.g., >100 °C)[12] | Can often be run at lower temperatures, even room temp with modern catalysts.[9] |

| Advantages | - Catalyst-free, lower cost- Operationally simple- No need for inert atmosphere in some cases | - Broad substrate scope- High functional group tolerance- Generally milder conditions |

| Disadvantages | - Requires an activated aromatic ring- Can require harsh conditions (high temp/pressure)- Limited substrate scope | - Cost of catalyst and ligands- Requires anhydrous/anaerobic conditions- Potential for catalyst poisoning |

Experimental Protocol: SNAr Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the SNAr pathway. The protocol is adapted from established methods for similar transformations.[12]

Reagent and Materials Table

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |

| 1-Bromo-2-fluorobenzene | C₆H₄BrF | 175.00 | 10.0 | 1.75 | 1.14 | 1.54 |

| Pyrrolidine | C₄H₉N | 71.12 | 13.0 | 0.92 | 1.10 | 0.85 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 30.0 | 4.15 | - | - |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 20 | 0.944 |

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a reproductive toxin; handle with care.

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-fluorobenzene (1.75 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

-

Solvent and Reagent Addition : Add 20 mL of anhydrous dimethylformamide (DMF) to the flask. With stirring, add pyrrolidine (0.92 g, 13.0 mmol) dropwise to the suspension.

-

Reaction Conditions : Heat the reaction mixture to 100-110 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of water.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing : Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a pure product.

Conclusion

The synthesis of this compound from 1-bromo-2-fluorobenzene is most efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is cost-effective and operationally straightforward, leveraging the inherent reactivity of the C-F bond in the activated aromatic system. While the Palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative with broader scope, its requirement for specialized catalysts and inert conditions makes the SNAr pathway the more practical choice for this specific transformation. The provided protocol offers a robust starting point for laboratory-scale synthesis, enabling researchers to access this versatile building block for further synthetic endeavors.

References

-

Wolfe, J. P., et al. (2008). A Palladium-Catalyzed Carboamination Reaction of γ-N-Arylamino Alkenes with Vinyl Bromides. National Institutes of Health. [Link]

-

Campeau, L.-C., et al. (2005). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]

-

Louie, J., & Hartwig, J. F. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

-

BYJU'S. (n.d.). Nucleophilic aromatic substitution. BYJU'S. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed amination of pyrrolidine with aryl chlorides. ResearchGate. [Link]

-

Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube. [Link]

-

NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. NPTEL Archive. [Link]

-

Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

-

Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). ResearchGate. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

ResearchGate. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Publishing System. [Link]

-

Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Khan Academy. [Link]

-

National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. learninglink.oup.com [learninglink.oup.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Characterization of 1-(2-Bromophenyl)pyrrolidine (CAS 87698-81-5)

Prepared by a Senior Application Scientist

Introduction: The Structural and Synthetic Context of 1-(2-Bromophenyl)pyrrolidine

This compound, registered under CAS number 87698-81-5, is a substituted aromatic amine. Its structure is characterized by a pyrrolidine ring attached to a benzene ring at the ortho position relative to a bromine atom. This specific arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry. The presence of the aryl bromide moiety provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, which are foundational methods for constructing complex molecular architectures found in pharmaceuticals and advanced materials.[1] The pyrrolidine motif is a common scaffold in numerous bioactive compounds and natural products.[2]

This guide provides a comprehensive overview of the essential characterization data for this compound, offering both expected analytical signatures and detailed protocols for their acquisition. The methodologies described are designed to form a self-validating system, ensuring the unambiguous identification and purity assessment of the compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the core physicochemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 87698-81-5 | [3] |

| Molecular Formula | C₁₀H₁₂BrN | [4] |

| Molecular Weight | 226.12 g/mol | [4] |

| Physical Form | Liquid | [4] |

| Purity (Typical) | ≥97% | [3][4] |

| SMILES | C1=CC=C(C(=C1)Br)N2CCCC2 | [3] |

| InChI Key | RSEPYQZONPBLLQ-UHFFFAOYSA-N | [4] |

Part 1: Synthesis and Purification Workflow

A robust synthesis and purification strategy is paramount to obtaining high-quality this compound for subsequent applications. While numerous methods exist for the formation of N-aryl pyrrolidines, a common and effective approach is the N-arylation of pyrrolidine with a suitable aryl halide.[2][5] A plausible and efficient route involves the palladium-catalyzed Buchwald-Hartwig amination of 1,2-dibromobenzene. This choice is predicated on the differential reactivity of the C-Br bonds, often allowing for selective mono-amination.

Proposed Synthesis: Buchwald-Hartwig Amination

The causality behind this experimental design lies in the reliability and broad substrate scope of the Buchwald-Hartwig reaction for forming C-N bonds. The selection of a palladium catalyst paired with a specialized biaryl phosphine ligand is critical for achieving high catalytic turnover and suppressing side reactions.

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

-

Reactor Setup: To an oven-dried Schlenk flask, add 1,2-dibromobenzene (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and Xantphos (4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous toluene via syringe, followed by pyrrolidine (1.2 equiv).

-

Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Transfer the mixture to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

The crude product is typically purified by flash column chromatography to remove unreacted starting materials, catalyst residues, and any potential di-substituted byproducts.

-

Column Preparation: Prepare a silica gel column using a slurry of silica in a low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate).

-

Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 2% to 10% ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product as a liquid.[6]

Part 2: Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The predicted chemical shifts are based on the analysis of structurally similar N-aryl pyrrolidines and established substituent effects on aromatic rings.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will show a complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring, while the pyrrolidine protons will appear as two distinct multiplets in the aliphatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The signals are broadly divided into the aromatic region (110-150 ppm) and the aliphatic region (20-60 ppm).[10][11][12]

Predicted NMR Data (in CDCl₃)

| Atom(s) | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| Ar-H (4H) | 6.80 - 7.60 (m) | 115 - 148 | Complex multiplets due to ortho, meta, and para coupling in a 1,2-disubstituted ring. |

| Pyrrolidine-H (α-CH₂) | 3.30 - 3.50 (m, 4H) | ~52 | Protons adjacent to the nitrogen are deshielded. |

| Pyrrolidine-H (β-CH₂) | 1.90 - 2.10 (m, 4H) | ~26 | More shielded aliphatic protons. |

| C-Br | - | ~115 | Quaternary carbon attached to bromine, shielded by the heavy atom effect. |

| C-N | - | ~148 | Quaternary carbon attached to nitrogen, deshielded. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function. Phase and baseline correct the spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[13] Integrate all signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H Aromatic Stretch | Medium |

| 2980-2850 | C-H Aliphatic Stretch (Pyrrolidine) | Strong |

| 1600-1450 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1350-1250 | C-N Stretch (Aryl-Alkyl Amine) | Strong |

| 1100-1000 | C-Br Stretch | Medium |

Experimental Protocol: FTIR Analysis

-

Instrument Preparation: Record a background spectrum on a clean, dry Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Apply a small drop of the neat liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[13]

-

Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern. For this compound, Electron Ionization (EI) is a suitable method.

Predicted Fragmentation Pattern (EI-MS)

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 225 and 227 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). The primary fragmentation pathway for N-aryl amines is typically α-cleavage (cleavage of the bond beta to the nitrogen atom), leading to the loss of an alkyl radical from the pyrrolidine ring.[14][15]

-

Molecular Ion ([M]⁺): m/z 225/227

-

Base Peak ([M-C₂H₄]⁺): m/z 197/199 (Resulting from a common ring contraction of the pyrrolidine moiety)[16]

-

Other Fragments: Loss of the entire pyrrolidine ring or bromine radical.

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a dilute solution of the compound (in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a GC inlet.

-

Ionization: Utilize an electron ionization (EI) source with a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak, confirm the bromine isotopic pattern, and assign structures to the major fragment ions.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of the final compound. A reversed-phase method is typically suitable for this type of molecule.

Experimental Protocol: HPLC Purity Analysis

-

System Setup: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might run from 30% B to 95% B over 15 minutes.

-

Sample Preparation: Prepare a sample solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection and Detection: Inject 5-10 µL of the sample solution. Monitor the elution profile using a UV detector at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

-

Purity Calculation: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.[6]

Part 3: Safety and Handling

Proper handling of this compound is essential for laboratory safety. The following information is synthesized from typical safety data sheets for structurally related compounds.[17][18][19]

-

General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing vapors/mist.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Conclusion

The characterization of this compound (CAS 87698-81-5) is a systematic process involving a combination of synthesis, purification, and multi-technique analysis. This guide outlines a robust framework for its preparation and comprehensive characterization using NMR, FTIR, and MS, complemented by HPLC for purity verification. The provided protocols and expected data serve as a reliable reference for researchers, enabling confident synthesis and validation of this versatile chemical intermediate. Adherence to the described safety protocols is mandatory to ensure a safe laboratory environment.

References

-

BenchChem. (2025). Bromophenyl)sulfonyl)pyrrolidine in Organic Synthesis: Application Notes and Protocols.

-

BenchChem. (2025). Technical Support Center: 1-((2-Bromophenyl)sulfonyl)pyrrolidine Purification.

-

BenchChem. (2025). Cross-Validation of Analytical Data for 1-((2-Bromophenyl)sulfonyl)pyrrolidine: A Comparative Guide.

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 1-(4-Bromophenyl)pyrrolidine.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET: Pyrrolidine.

-

Science Stuff. (2005). Material Safety Data Sheet.

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 1-(4-Bromophenyl)pyrrolidin-2-one.

-

Spectrum Chemical. (2017). SAFETY DATA SHEET: PYRROLIDINE, REAGENT.

-

SpectraBase. (2026). This compound-2-thione - Optional[13C NMR] - Chemical Shifts.

-

MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

The Royal Society of Chemistry. (2022). Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines.

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl3) of 9a. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

-

Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy.

-

BenchChem. (2025). Comparative Efficacy of 1-((2-Bromophenyl)sulfonyl)pyrrolidine in Catalytic Cross-Coupling Reactions.

-

Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA.

-

ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.

-

PubChemLite. (2025). 1-(2-bromophenyl)pyrrolidin-2-one (C10H10BrNO).

-

PubChemLite. (2025). 1-[(2-bromophenyl)methyl]pyrrolidin-2-one.

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.

-

SpectraBase. (2026). 1-(4-bromophenyl)-3-(4-hydroxy-1-piperidinyl)-2,5-pyrrolidinedione - Optional[1H NMR] - Spectrum.

-

ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1′-[(2-Bromophenyl)methylene]dipyrrolidin-2-one. Retrieved from [Link]

-

AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.

-

Chinese Journal of Chemical Physics. (2020). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

-

PubMed. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 87698-81-5 [sigmaaldrich.com]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. youtube.com [youtube.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. researchgate.net [researchgate.net]

- 16. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 1-(2-Bromophenyl)pyrrolidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Bromophenyl)pyrrolidine, a key intermediate in organic synthesis and drug discovery. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its role as a versatile building block in the development of novel therapeutics.

Core Molecular Attributes

This compound is a substituted aromatic amine with a pyrrolidine moiety. The presence of the bromine atom on the phenyl ring at the ortho position makes it a valuable precursor for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BrN | [1], |

| Molecular Weight | 226.12 g/mol | |

| CAS Number | 87698-81-5 | [1], |

| Physical Form | Liquid | |

| Purity | ≥97% | [1], |

| Storage | Store at 4°C for long-term stability. | [1] |

Synthesis of this compound

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2] This reaction has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[2]

The general principle involves the reaction of an aryl halide (in this case, 1-bromo-2-iodobenzene or 1,2-dibromobenzene) with an amine (pyrrolidine) in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[2]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is an illustrative procedure based on established methods for similar aryl amine syntheses.

Materials:

-

1-Bromo-2-iodobenzene (or 1,2-dibromobenzene)

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

-

Anhydrous toluene (or another suitable anhydrous, aprotic solvent)

-

Standard laboratory glassware for inert atmosphere synthesis

-

Magnetic stirrer and heating mantle

-

Equipment for extraction, drying, and purification (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine palladium(II) acetate and the phosphine ligand in anhydrous toluene. Stir the mixture for several minutes to allow for the formation of the active catalyst complex.

-

Addition of Reagents: To the flask, add 1-bromo-2-iodobenzene, pyrrolidine, and sodium tert-butoxide.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Spectroscopic Characterization

The structural elucidation and confirmation of purity for this compound are achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and the pyrrolidine protons. The aromatic protons will appear as a multiplet in the range of δ 6.5-7.5 ppm. The protons on the pyrrolidine ring will exhibit two multiplets: one for the protons alpha to the nitrogen atom (adjacent to the phenyl ring) at approximately δ 3.3-3.6 ppm, and another for the beta protons at around δ 1.9-2.1 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbon bearing the bromine atom being significantly influenced. The four carbons of the pyrrolidine ring will also be present, with the alpha carbons appearing further downfield than the beta carbons.

For comparison, the related compound 1-(o-tolyl)pyrrolidine shows the following characteristic shifts:

-

¹H NMR (400 MHz, CDCl₃): δ 7.04 (t, J = 6.8 Hz, 2H), 6.81 (d, J = 8.4 Hz, 1H), 6.76 (t, J = 7.3 Hz, 1H), 3.11 (t, J = 5.8 Hz, 4H), 2.25 (s, 3H), 1.86 (t, J = 5.9 Hz, 4H).

-

¹³C NMR (101 MHz, CDCl₃): δ 148.04, 138.73, 128.94, 116.36, 112.36, 108.89, 47.57, 25.40, 21.79.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 225 and 227 in a roughly 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-N stretching for the bond between the phenyl ring and the pyrrolidine nitrogen.

Applications in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[3] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The strategic placement of the bromine atom allows for its use in further cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce new carbon-carbon bonds. This enables the construction of biaryl structures, which are common motifs in pharmacologically active compounds.

Caption: Synthetic utility of this compound as a building block.

The pyrrolidine moiety itself can impart favorable pharmacokinetic properties to a drug candidate, such as improved solubility and metabolic stability. By modifying the phenyl ring of this compound, medicinal chemists can fine-tune the biological activity and properties of a lead compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Based on data for structurally similar compounds, this compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled. In case of contact, rinse the affected area with plenty of water. If ingested or inhaled, seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined molecular structure and the reactivity of the bromo-substituent make it an ideal starting material for the construction of a diverse range of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and drug development endeavors.

References

-

The Royal Society of Chemistry. Improving yield of graphene oxide catalysed n-heterocyclization of amines - Supporting Information. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link][4]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link][3]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

Role of 1-(2-Bromophenyl)pyrrolidine as a synthetic building block

An In-Depth Technical Guide to 1-(2-Bromophenyl)pyrrolidine as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing as a privileged scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique three-dimensional structure and favorable physicochemical properties make it an attractive component in the design of novel therapeutics.[2] Within the vast library of pyrrolidine-containing building blocks, this compound stands out as a versatile intermediate, primed for a variety of synthetic transformations. The presence of a bromine atom on the phenyl ring provides a reactive handle for numerous cross-coupling reactions, enabling the facile construction of complex molecular architectures.[4] This technical guide serves as a comprehensive resource for researchers, providing in-depth insights into the synthesis, reactivity, and potential applications of this compound in organic synthesis and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrN | [5] |

| Molecular Weight | 226.11 g/mol | [5] |

| CAS Number | 87698-81-5 | [5] |

| Appearance | Liquid | [6] |

| Purity | ≥97% | [5] |

| Storage | Store at 4°C | [5] |

| SMILES | C1=CC=C(C(=C1)Br)N2CCCC2 | [5] |

| InChIKey | RSEPYQZONPBLLQ-UHFFFAOYSA-N | [6] |

Synthesis of this compound

Sources

The Emerging Pharmacological Landscape of 1-(2-Bromophenyl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] This guide delves into the pharmacological potential of a specific, yet underexplored, class of these compounds: 1-(2-Bromophenyl)pyrrolidine derivatives. While direct research on this specific scaffold is nascent, this document synthesizes data from related bromo-substituted and pyrrolidine-containing molecules to forecast its potential therapeutic applications, with a focus on neurodegenerative disorders and oncology. We provide a forward-looking analysis grounded in established principles of medicinal chemistry and pharmacology, complete with detailed experimental protocols to empower researchers in this promising field.

The this compound Scaffold: Synthetic Accessibility and Physicochemical Profile

The this compound core provides a synthetically accessible starting point for the development of diverse chemical libraries. The presence of the bromine atom on the phenyl ring is particularly advantageous, serving as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide range of substituents to explore the structure-activity relationships (SAR).

A general synthetic approach involves the reaction of 2-bromophenyl-containing precursors with pyrrolidine or its derivatives. The physicochemical properties of the resulting compounds can be fine-tuned by modifying the substituents on either the phenyl or pyrrolidine rings, influencing factors like lipophilicity, solubility, and metabolic stability, which are critical for drug development.

Potential in Neuropharmacology: Targeting Dopaminergic Pathways

Dopamine receptors are crucial in the pathophysiology of several neuropsychiatric and neurodegenerative diseases, including Parkinson's disease and schizophrenia.[3] Substituted benzamides containing a pyrrolidine moiety have been identified as potent ligands for D2-like dopamine receptors (D2, D3, and D4).[3]

Notably, the compound (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) demonstrates very high affinity for D2 and D3 receptors.[3] This highlights the potential of incorporating a bromo-substituted phenyl ring in the design of dopamine receptor ligands. It is plausible that derivatives of this compound could be engineered to modulate dopaminergic neurotransmission, offering therapeutic avenues for neurological and psychiatric disorders.

Workflow for Assessing Dopamine Receptor Binding

Caption: Workflow for evaluating the dopamine receptor activity of novel compounds.

Experimental Protocol: Radioligand Binding Assay for D2 Dopamine Receptors

-

Preparation of Cell Membranes: Homogenize cells or tissues expressing D2 dopamine receptors (e.g., CHO-K1 cells stably expressing human D2 receptors) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

-

Binding Assay: In a 96-well plate, combine the cell membrane preparation, a radioligand (e.g., [3H]raclopride), and varying concentrations of the test compound (this compound derivative).

-

Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of radioligand binding) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Potential in Oncology: Leveraging the Bromo-Substituent for Anticancer Activity

The pyrrolidine scaffold is a common feature in many anticancer agents.[1][4] The electronic properties of substituents on the phenyl ring of pyrrolidine derivatives can significantly impact their anticancer efficacy.[5] Studies on various pyrrolidine derivatives have shown that compounds with a 4-bromo substitution can be highly active.[5] For instance, certain spiropyrrolidine-thiazolo-oxindole derivatives with a 4-bromophenyl substituent have demonstrated potent activity against liver cancer cell lines, being approximately 11 times more active than the reference drug cisplatin.[1]

Furthermore, bromophenol hybrids have been investigated as potential anticancer agents that can induce apoptosis through the generation of reactive oxygen species (ROS).[6] Given these precedents, this compound derivatives represent a promising class of compounds for the development of novel anticancer therapeutics.

Workflow for In Vitro Anticancer Evaluation

Caption: A stepwise approach for the in vitro evaluation of anticancer potential.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary

While specific data for this compound derivatives is not yet available, the following table illustrates the kind of data that would be generated from the above protocols, based on related compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spiropyrrolidine-thiazolo-oxindole (4-bromophenyl substituted) | HepG2 | 0.80 ± 0.10 | [1] |

| Thiosemicarbazone pyrrolidine–copper(II) complex | SW480 | 0.99 ± 0.09 | [1] |

Future Directions and Conclusion

The this compound scaffold holds considerable, albeit largely unexplored, potential for the development of novel therapeutics. The synthetic tractability of this core, combined with the known pharmacological importance of both the pyrrolidine ring and bromo-substituted aromatic moieties, provides a strong rationale for its investigation.

Future research should focus on the design and synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of pharmacological assays. The protocols outlined in this guide provide a robust framework for such investigations. It is anticipated that these efforts will uncover novel compounds with significant activity in the realms of neuropharmacology and oncology, ultimately contributing to the development of new medicines for these challenging diseases.

References

-

Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Seneviratne, U., Wickramaratne, S., Kotandeniya, D., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]

-

Jadhav, S. B., & Bhuptani, R. S. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10693-10718. [Link]

-

Prasasty, V. D., et al. (2024). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience, 15(1), 138-158. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bioorganic Chemistry, 132, 106346. [Link]

-

Ji, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(10), e2000161. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Borcherding, D. R., et al. (1991). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 34(11), 3144-3150. [Link]

-

Kairytė, K., et al. (2024). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 29(1), 117. [Link]

-

Al-Amiery, A. A., et al. (2023). synthesis, characterization and anti-breast cancer activity of some pyrrolidine-2,5-dione. International Journal of Health Sciences, 4(1), 143-150. [Link]

-

Gryglewski, R. J., et al. (2010). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 62(1), 143-153. [Link]

-

Amanote Research. (PDF) Synthesis, Biological Evaluation and Molecular. [Link]

-

Kairytė, K., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 117. [Link]

-

Request PDF. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. [Link]

-

Amato, G., et al. (2021). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. Molecules, 26(16), 4789. [Link]

-

Namjoshi, O. A., & Clement, O. O. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Molecules, 29(1), 117. [Link]

-

Rehman, S. U., et al. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 26(10), 4707. [Link]

-

Kairytė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7851. [Link]

-

Applied Chemistry Today. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines. [Link]

-

Iacob, A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 28(23), 7851. [Link]

-

Kciuk, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7695. [Link]

-

Rehman, S. U., et al. (2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 26(10), 4707. [Link]

-

Singh, S., et al. (2018). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Pharmaceutical Design, 24(31), 3687-3705. [Link]

-

Currò, M., et al. (2022). Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. Antioxidants, 11(10), 1954. [Link]

-

Molecular Imaging and Contrast Agent Database (MICAD). (2006). (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. [Link]

-

Al-Ostath, A. I., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(44), 32177-32195. [Link]

-

Wang, Y., et al. (2015). Neuroprotective effects of the andrographolide analogue AL-1 in the MPP⁺/MPTP-induced Parkinson's disease model in vitro and in mice. European Journal of Pharmacology, 757, 61-68. [Link]

-

Wang, L. J., et al. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 24(16), 2978. [Link]

-

Kumar, H., & Kumar, B. (2001). Neuroprotection by bromocriptine against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. Pharmacological Research, 43(1), 1-6. [Link]

-

Al-Massri, K. F., et al. (2024). Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. Future Journal of Pharmaceutical Sciences, 10(1), 1-18. [Link]

-

Sharma, A., et al. (2023). Editorial: Neuropharmacology of neuro -degenerative, -logical, -psychiatric disorders. Frontiers in Pharmacology, 14, 1239658. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. (2S)-2-(4-bromophenyl)pyrrolidine | 1189152-82-6 | Benchchem [benchchem.com]

- 6. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data analysis for 1-(2-Bromophenyl)pyrrolidine NMR

An In-Depth Spectroscopic Data Analysis: A Technical Guide to the ¹H and ¹³C NMR of 1-(2-Bromophenyl)pyrrolidine

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry and drug development. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule featuring both a substituted aromatic ring and a saturated heterocyclic amine moiety. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data reporting to explain the causal relationships behind spectral features. It offers predictive analysis based on established principles, detailed protocols for data acquisition that ensure reproducibility and trustworthiness, and a systematic workflow for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage NMR spectroscopy for the unambiguous characterization of complex small molecules.

Introduction: The Imperative of Spectroscopic Rigor

In the landscape of modern chemical research, the unambiguous confirmation of a molecule's structure is paramount. NMR spectroscopy provides an unparalleled, non-destructive window into the precise atomic connectivity and chemical environment within a molecule. For a compound like this compound, which contains distinct electronic and steric environments, a thorough NMR analysis is not merely a characterization step but a foundational pillar of scientific integrity.

Structural Features and Spectroscopic Implications

This compound is composed of two key structural units that dictate its spectroscopic signature:

-

The 2-Bromophenyl Group: This ortho-substituted aromatic ring presents a complex system for ¹H NMR due to the electronic effects of both the bromine atom and the pyrrolidinyl nitrogen. The bromine atom is electron-withdrawing via induction, while the nitrogen atom is electron-donating through resonance. This interplay creates four unique proton environments on the aromatic ring, leading to a complex multiplet pattern.

-

The Pyrrolidine Ring: This saturated aliphatic heterocycle contains two sets of chemically distinct methylene protons: those alpha (α) to the nitrogen and those beta (β) to it. The proximity to the electronegative nitrogen atom and the adjacent aromatic ring significantly deshields the α-protons.[1][2]

Understanding these features allows us to predict the spectrum and, conversely, use the observed spectrum to confirm the structure with high confidence.

Predictive Analysis: From Structure to Spectrum

A predictive approach is fundamental to an efficient and accurate interpretation of NMR data. By applying first principles and leveraging data from analogous structures, we can construct a hypothetical spectrum that serves as a benchmark for our experimental results.

Predicted ¹H NMR Spectrum

The proton NMR spectrum can be divided into two distinct regions:

-

Aromatic Region (δ 6.5-7.6 ppm): The four aromatic protons will form a complex pattern. Based on data for 2-bromoaniline[3] and other N-aryl compounds, we can predict the following:

-

H-6: This proton is ortho to the bromine and will likely be the most downfield (deshielded) proton, appearing around δ 7.5-7.6 ppm as a doublet of doublets (dd).

-

H-3: This proton is ortho to the pyrrolidine group and meta to the bromine. It will be shielded relative to H-6 and appear around δ 6.7-6.9 ppm (dd).

-

H-4 & H-5: These protons are meta and para to the substituents and will likely appear as overlapping multiplets in the δ 6.8-7.3 ppm range. Their exact shifts are influenced by the combined electronic effects.

-

-